gamma-Chlordan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A highly poisonous organochlorine insecticide. The EPA has cancelled registrations of pesticides containing this compound with the exception of its use through subsurface ground insertion for termite control and the dipping of roots or tops of non-food plants. (From Merck Index, 11th ed)

科学研究应用

Chemical Properties and Background

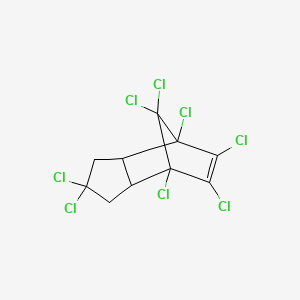

Gamma-chlordan is a chlorinated hydrocarbon belonging to the organochlorine family. Its chemical structure features multiple chlorine atoms attached to a cyclodiene ring, contributing to its insecticidal properties and resistance to degradation. It is characterized by low solubility in water and high lipophilicity, which facilitates bioaccumulation in food chains .

Pesticidal Applications

Historically, this compound was extensively used in agriculture for pest control, particularly against termites and other soil-dwelling insects. Its effectiveness as an insecticide stemmed from its neurotoxic effects on pests, disrupting their nervous systems. However, due to its persistence in the environment and potential health risks, its application has been significantly restricted or banned in many regions.

Effects on Drug Metabolism

Research indicates that this compound has stimulating effects on drug metabolism. Studies have shown that administration of this compound to laboratory animals enhances the activity of liver microsomal enzymes involved in drug metabolism. For instance:

- Increased Drug Metabolism : In rats treated with this compound, there was a notable increase in the metabolism of drugs such as hexobarbital and aminopyrine. This effect was dose-dependent, indicating that higher doses led to greater enzyme activity .

- Liver Enzyme Activity : Treatment with this compound resulted in increased activity of liver enzymes responsible for metabolizing steroids and other compounds .

These findings suggest potential applications in pharmacology for understanding drug interactions and metabolic pathways.

Toxicological Studies

This compound's toxicity has been extensively documented through various studies:

- Hepatic Effects : Exposure to this compound has been linked to liver toxicity, including increased liver weight and changes at the cellular level. Chronic exposure can lead to neoplastic lesions in the liver .

- Neurotoxicity : The compound exhibits neurotoxic effects by inhibiting gamma-aminobutyric acid (GABA), a neurotransmitter critical for regulating neuronal excitability. Symptoms of toxicity include convulsions and hypersensitivity .

- Reproductive Toxicity : Studies have shown that this compound adversely affects male reproductive organs, leading to decreased fertility and developmental issues in offspring .

Environmental Impact Studies

Due to its persistence and bioaccumulation potential, this compound poses significant ecological risks:

- Bioaccumulation : Research indicates that this compound accumulates in fatty tissues of organisms, leading to higher concentrations in higher trophic levels within food webs .

- Ecotoxicological Effects : Studies have demonstrated detrimental effects on wildlife populations exposed to contaminated environments, raising concerns about biodiversity loss and ecosystem health .

Case Studies

| Study | Findings |

|---|---|

| Burns et al. (1965) | Demonstrated increased metabolism of drugs following exposure to chlordane isomers, including this compound in rats. |

| Hart et al. (1963) | Reported significant increases in liver enzyme activity related to drug metabolism after administration of this compound. |

| EWG Study (2024) | Found detectable levels of this compound in human serum, indicating bioaccumulation and potential health risks associated with exposure. |

属性

CAS 编号 |

5566-34-7 |

|---|---|

分子式 |

C10H6Cl8 |

分子量 |

409.8 g/mol |

IUPAC 名称 |

1,4,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |

InChI |

InChI=1S/C10H6Cl8/c11-5-6(12)9(16)4-2-7(13,14)1-3(4)8(5,15)10(9,17)18/h3-4H,1-2H2 |

InChI 键 |

JBZJEPYXXVKOKF-UHFFFAOYSA-N |

SMILES |

C1C2C(CC1(Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

规范 SMILES |

C1C2C(CC1(Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Key on ui other cas no. |

5566-34-7 |

同义词 |

Chlordan Chlordane gamma Chlordane gamma-Chlordane |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。